1-benzyl-6-bromo-3-ethyl-1H-indazole
Description
Properties
Molecular Formula |
C16H15BrN2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
1-benzyl-6-bromo-3-ethylindazole |
InChI |
InChI=1S/C16H15BrN2/c1-2-15-14-9-8-13(17)10-16(14)19(18-15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
PTINMYFLLIUAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, the reaction of 2-bromo-6-ethylbenzaldehyde with phenylhydrazine followed by cyclization can yield the desired indazole derivative. The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or hydrazines.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indazoles with various functional groups at the sixth position.
- N-oxides or reduced derivatives depending on the reaction conditions .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been extensively studied for its potential as an anticancer agent , anti-inflammatory , and antimicrobial agent. Indazole derivatives, including 1-benzyl-6-bromo-3-ethyl-1H-indazole, are known to interact with various biological targets, making them valuable in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indazole derivatives. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). Among these, certain compounds demonstrated significant potency, with IC50 values indicating effective inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6o | K562 | 5.15 | Inhibits Bcl2 family members |
| 6o | HEK-293 | 33.2 | Selective toxicity towards cancer cells |
| 101 | FGFR1 | 30.2 | Tyrosine kinase inhibition |
Anti-inflammatory and Antimicrobial Properties
Indazole derivatives have shown promise as anti-inflammatory agents. Research indicates that some compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Additionally, antimicrobial activity has been observed against various bacterial strains, suggesting potential applications in treating infections .
Table 2: Anti-inflammatory and Antimicrobial Activity
| Compound | Target | Activity |
|---|---|---|
| 119 | ERK | IC50 = 20 nM (selective) |
| 10g | Candida spp. | Effective against C. albicans |
Case Studies
- Synthesis and Evaluation of Indazole Derivatives : A study synthesized a series of indazole derivatives and evaluated their anticancer activities against various cell lines. The findings revealed that certain derivatives exhibited significant antiproliferative effects, making them promising candidates for further development .
- Inhibition of Enzyme Activity : Another research focused on the enzyme inhibitory activities of indazole derivatives, demonstrating that specific structural modifications could enhance their potency against targeted enzymes involved in cancer progression .
Mechanism of Action
The mechanism of action of 1-benzyl-6-bromo-3-ethyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Comparisons
6-Bromo-4-Fluoro-1H-Indazole
- Molecular Formula : C₇H₄BrFN₂; Molecular Weight : 215.02 g/mol .
- Key Differences : Lacks the benzyl and ethyl groups, featuring a smaller structure with a fluorine atom at the 4-position.
- The absence of benzyl/ethyl groups reduces lipophilicity, which may improve aqueous solubility but limit membrane permeability .
Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate
- Molecular Formula : C₁₀H₇BrIN₂O₂; Molecular Weight : 384.99 g/mol .
- Key Differences : Contains an iodine atom (3-position) and a methyl ester (4-position).
- Implications : Iodine’s large atomic radius may facilitate crystallographic studies (e.g., X-ray diffraction) due to strong scattering . The ester group introduces reactivity toward hydrolysis, unlike the stable ethyl and benzyl groups in the target compound.
1,3-Dibenzyl-6-Bromo-1H-Imidazo[4,5-b]pyridin-2(3H)-one
- Molecular Formula : C₂₀H₁₆BrN₃O; Molecular Weight : 406.27 g/mol .
- Key Differences : Features a fused imidazo-pyridine core instead of indazole, with two benzyl groups.
- Pharmacological activities reported for imidazo-pyridines (e.g., antiviral, anticancer) suggest structural motifs that could guide indazole-based drug design .
Data Table: Comparative Analysis
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 1-Benzyl-6-bromo-3-ethyl-1H-indazole | Indazole | 1-benzyl, 3-ethyl, 6-bromo | 315.21 | High lipophilicity, synthetic versatility |
| 6-Bromo-4-fluoro-1H-indazole | Indazole | 4-fluoro, 6-bromo | 215.02 | Enhanced metabolic stability |
| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | Indazole | 3-iodo, 4-methyl ester | 384.99 | Crystallography-friendly, reactive ester |
| 1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Imidazo-pyridine | 1,3-dibenzyl, 6-bromo | 406.27 | Fused-ring system, broad pharmacological use |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
